2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine 2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine
Brand Name: Vulcanchem
CAS No.: 1120245-52-4
VCID: VC3354917
InChI: InChI=1S/C10H10ClN3O/c1-6(2)9-13-10(15-14-9)7-3-4-12-8(11)5-7/h3-6H,1-2H3
SMILES: CC(C)C1=NOC(=N1)C2=CC(=NC=C2)Cl
Molecular Formula: C10H10ClN3O
Molecular Weight: 223.66 g/mol

2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine

CAS No.: 1120245-52-4

Cat. No.: VC3354917

Molecular Formula: C10H10ClN3O

Molecular Weight: 223.66 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine - 1120245-52-4

Specification

CAS No. 1120245-52-4
Molecular Formula C10H10ClN3O
Molecular Weight 223.66 g/mol
IUPAC Name 5-(2-chloropyridin-4-yl)-3-propan-2-yl-1,2,4-oxadiazole
Standard InChI InChI=1S/C10H10ClN3O/c1-6(2)9-13-10(15-14-9)7-3-4-12-8(11)5-7/h3-6H,1-2H3
Standard InChI Key SBGXCOJNIXTIHE-UHFFFAOYSA-N
SMILES CC(C)C1=NOC(=N1)C2=CC(=NC=C2)Cl
Canonical SMILES CC(C)C1=NOC(=N1)C2=CC(=NC=C2)Cl

Introduction

Chemical Structure and Identification

Chemical Identity

2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine is a synthetic organic compound with established registry identifiers in chemical databases. The compound features a pyridine ring with a chloro substituent at position 2 and an oxadiazole ring at position 4. The oxadiazole ring itself bears a propan-2-yl (isopropyl) group at position 3. This structural arrangement creates a molecule with interesting chemical and potential biological properties.

Table 1 provides the fundamental identification parameters for this compound:

ParameterValue
CAS Number1120245-52-4
Molecular FormulaC₁₀H₁₀ClN₃O
IUPAC Name2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine
Synonyms5-(2-chloropyridin-4-yl)-3-propan-2-yl-1,2,4-oxadiazole, AKOS015830713, CS-0262913
Registry DateMay 28, 2009 (PubChem)
Last ModifiedFebruary 15, 2025 (PubChem)

This compound was first registered in chemical databases in 2009, indicating relatively recent synthetic development or identification . The presence of multiple synonyms suggests potential interest in different research contexts, although specific applications remain to be thoroughly documented in the available literature.

Physical and Chemical Properties

The physical and chemical properties of 2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine provide insights into its behavior in various environments and its potential utility in different applications. Based on computational models and structural analysis, several key properties have been determined and are presented in Table 2:

PropertyValueMethod of Determination
Molecular Weight223.66 g/molComputed based on atomic weights
XLogP3-AA2.9Computed by XLogP3 3.0
Hydrogen Bond Donor Count0Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count4Computed by Cactvs 3.4.8.18
Rotatable Bond Count2Computed by Cactvs 3.4.8.18
Exact Mass223.0512396 DaComputed by PubChem 2.1
DensityNot Available-
Boiling PointNot Available-
Melting PointNot Available-
Flash PointNot Available-

The XLogP3-AA value of 2.9 indicates moderate lipophilicity, suggesting potential membrane permeability which could be relevant for pharmacological applications . The absence of hydrogen bond donors, combined with four hydrogen bond acceptors, creates an interesting profile for potential intermolecular interactions. This property profile suggests that the compound may have good absorption properties if considered for biological applications.

Several physical properties, including density, boiling point, melting point, and flash point, remain experimentally undetermined in the available literature . This gap indicates potential areas for future characterization studies.

Structural Features

The structure of 2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine integrates several important functional groups and structural motifs that define its chemical behavior. The compound consists of:

  • A pyridine ring with a chloro substituent at position 2

  • A 1,2,4-oxadiazole ring linked to position 4 of the pyridine

  • A propan-2-yl (isopropyl) group attached to position 3 of the oxadiazole ring

The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, creating a system with interesting electronic properties. This ring system is known to confer biological activity in many pharmaceutical compounds. The presence of this structure, combined with the pyridine ring, creates a molecule with multiple sites for potential interaction with biological targets.

The chloro substituent at position 2 of the pyridine ring introduces an electronegative center that can influence electronic distribution and potentially serve as a hydrogen bond acceptor or participate in halogen bonding. The propan-2-yl group adds hydrophobicity to the molecule, potentially enhancing membrane permeability if considered for biological applications.

Synthetic Approaches and Related Compounds

Synthetic Considerations

  • 1,2,4-Oxadiazole Formation: Typically involves the reaction between an amidoxime (derived from nitriles) and a carboxylic acid derivative. In this case, a 2-chloropyridine-4-carboxylic acid derivative might react with a propan-2-yl amidoxime.

  • Cross-Coupling Approaches: The compound might also be synthesized through palladium-catalyzed cross-coupling reactions between a 2-chloro-4-bromopyridine (or similar halogenated pyridine) and a pre-formed oxadiazole moiety.

These approaches represent general strategies based on typical synthetic methods for similar compounds, though specific optimized protocols for 2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine would require dedicated synthetic studies.

Related Compounds

The search results provide information on structurally related compounds that help contextualize the potential significance of 2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine. A closely related compound is 2-chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, which differs only in having a methyl group instead of a propan-2-yl group on the oxadiazole ring .

Table 3 presents a comparison between these related compounds:

Property2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine2-chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Molecular FormulaC₁₀H₁₀ClN₃OC₈H₆ClN₃O
Molecular Weight223.66 g/mol195.60 g/mol
CAS Number1120245-52-4Not specified in search results
Structural DifferencePropan-2-yl group on oxadiazoleMethyl group on oxadiazole
InChIKeyNot specified in search resultsPGOOYEJYEUZJBF-UHFFFAOYSA-N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator